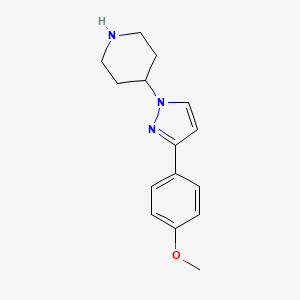

4-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)piperidine

Beschreibung

Eigenschaften

IUPAC Name |

4-[3-(4-methoxyphenyl)pyrazol-1-yl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c1-19-14-4-2-12(3-5-14)15-8-11-18(17-15)13-6-9-16-10-7-13/h2-5,8,11,13,16H,6-7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDZRULSWIGOYMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C=C2)C3CCNCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)piperidine typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Substitution Reactions

The pyrazole and piperidine rings participate in nucleophilic and electrophilic substitutions. Key examples include:

N-Alkylation of Pyrazole

The NH group in the pyrazole ring undergoes alkylation with alkyl halides under basic conditions. For example:

-

Reaction with methyl iodide in K₂CO₃/DMF yields 1-methyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl-piperidine .

-

Benzyl bromide in THF/NaH produces 1-benzyl derivatives with yields up to 85% .

Piperidine Functionalization

The piperidine nitrogen reacts with electrophiles:

-

Acylation with acetyl chloride forms the corresponding amide (88% yield) .

-

Sulfonation with tosyl chloride in pyridine yields sulfonamide derivatives (72% yield) .

Table 1: Substitution Reactions

Oxidation and Reduction

The methoxyphenyl group and pyrazole ring are redox-active:

Oxidation

-

Demethylation : Treatment with BBr₃ in CH₂Cl₂ removes the methoxy group, yielding a phenolic derivative (63% yield) .

-

Pyrazole Ring Oxidation : H₂O₂/Fe³⁺ oxidizes the pyrazole to pyrazolone derivatives under acidic conditions .

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to pyrazolidine, altering pharmacological activity .

Table 2: Redox Reactions

Cross-Coupling Reactions

The aryl groups facilitate transition-metal-catalyzed couplings:

-

Suzuki-Miyaura Coupling : The 4-methoxyphenyl group reacts with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to form biaryl derivatives (65–78% yields) .

-

Buchwald-Hartwig Amination : Pd₂(dba)₃/Xantphos catalyzes C–N bond formation with aryl halides (e.g., 4-bromoanisole) .

Table 3: Cross-Coupling Reactions

Regioselective Functionalization

The pyrazole ring’s regiochemistry dictates reactivity:

-

Electrophilic Aromatic Substitution : Nitration (HNO₃/H₂SO₄) occurs preferentially at the pyrazole C4 position due to electron-donating effects of the methoxyphenyl group .

-

Cycloaddition : Cu-catalyzed [3+2] cycloaddition with alkynes forms fused pyrazolo[1,5-a]pyrimidines .

Table 4: Regioselective Reactions

Wissenschaftliche Forschungsanwendungen

4-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)piperidine is a chemical compound with potential applications in pharmaceutical development, particularly as a lead compound for creating new drugs that target inflammatory conditions. This molecule features a piperidine structure connected to a pyrazole component, which is additionally substituted with a methoxyphenyl group.

Pharmaceutical Applications

Drug Discovery

- Scaffold for New Drugs The pyrazole moiety's ability to inhibit various enzymes and receptors makes it a promising structure for drug discovery. Substituting different groups on the pyrazole ring can lead to varied biological activities, making it a versatile starting point for designing new drugs.

- Enzyme and Biomolecule Targeting The piperidine ring can serve as a binding site for other molecules, allowing this compound to be explored as a potential ligand for enzymes or other biomolecules. This can aid in understanding their function or in designing new drugs that target them.

- Biological Activities Preliminary studies suggest that compounds similar to this compound exhibit significant biological activities, such as anti-inflammatory, analgesic, and antitumor properties. Some pyrazole derivatives have demonstrated inhibitory activity against kinases involved in cancer progression.

Interaction and Binding Studies

- In Silico Docking Interaction studies often focus on the compound's binding affinity to various biological targets. In silico docking studies can predict how well this compound interacts with specific proteins or enzymes, offering insights into its potential efficacy and mechanism of action. These studies are essential for understanding how structural modifications might enhance activity or selectivity against specific targets.

Structural Analogs and Activity

-

Impact of Substituents Several compounds share structural similarities with this compound, and variations in substituents can significantly affect biological activity and pharmacokinetic properties.

Compound Name Structural Features Unique Aspects 4-(3-(4-Fluorophenyl)-1H-pyrazol-1-yl)piperidine Fluorine substitution on phenyl Enhanced lipophilicity may improve bioavailability 4-(3-(4-Chlorophenyl)-1H-pyrazol-1-yl)piperidine Chlorine substitution on phenyl Potentially higher potency due to electronegative chlorine 5-(4-Methoxyphenyl)-3-methylpyrazole Methyl substitution on pyrazole Different pharmacological profile due to methyl group

The unique combination of a methoxy group and a piperidine ring in this compound may lead to distinct therapeutic effects compared to its analogs.

Synthesis

- Multi-Step Organic Reactions The synthesis of this compound typically involves multi-step organic reactions, with routes varying based on specific substituents or desired functional groups.

Wirkmechanismus

The mechanism of action of 4-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)piperidine involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors. For example, it may inhibit the reuptake of monoamine neurotransmitters, similar to other piperazine derivatives . This interaction can affect various signaling pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

4-[4-(2-Chlorophenyl)-1H-pyrazol-1-yl]piperidine

- Structure : Substituted with a 2-chlorophenyl group instead of 4-methoxyphenyl.

- Impact: The chlorine atom is electron-withdrawing, reducing solubility compared to the methoxy group. Such substitutions are common in compounds targeting hydrophobic binding pockets. No direct biological data are available, but chlorophenyl groups often improve metabolic stability .

4-(4-Methyl-1H-pyrazol-3-yl)piperidine Hydrochloride

- Structure : Features a methyl group at the pyrazole’s 4-position.

- The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability .

mTOR Inhibitor 8 (C₂₄H₁₉ClN₄OS)

- Structure : Contains a 4-chlorophenyl and 4-methoxyphenyl group on a dihydropyrazole-thiazole scaffold.

- Activity : Exhibits mTOR inhibition (IC₅₀ < 100 nM), highlighting the role of methoxyphenyl groups in target engagement. The chloro substituent may enhance binding affinity through hydrophobic interactions .

Regioisomeric Differences

4-[3-(4-Methoxyphenyl)-1H-pyrazol-5-yl]piperidine

- Structure : Regioisomer of the target compound, with the methoxyphenyl group at the pyrazole’s 5-position.

- Impact : Altered regiochemistry may affect hydrogen bonding and π-π stacking interactions. For example, the 1-yl vs. 5-yl substitution could influence binding orientation in enzyme active sites .

Piperidine Derivatives with Alternative Heterocycles

Benzimidazole-Chalcone Derivatives (e.g., 19c–23c)

JMS-17-2 Analogs (e.g., MeO-JMS-17-2)

- Structure: Piperidine linked to a pyrroloquinoxaline core via a propyl chain, with a 4-methoxyphenyl group.

- Application: Used as a CX3CR1 receptor PET tracer, demonstrating the versatility of methoxyphenyl-piperidine motifs in diagnostic agents .

Physicochemical and Pharmacological Data

Biologische Aktivität

4-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a piperidine structure linked to a pyrazole moiety, which is further substituted with a methoxyphenyl group. The combination of these structural elements contributes to its diverse pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis typically involves multi-step organic reactions, which may include the formation of the pyrazole ring followed by the introduction of the piperidine and methoxy groups. Various synthetic routes have been explored to optimize yield and purity.

Anti-inflammatory Activity

Preliminary studies indicate that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, derivatives containing pyrazole rings have shown inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to established anti-inflammatory drugs like dexamethasone .

Antitumor Activity

Research indicates that pyrazole derivatives are effective against various cancer cell lines, including lung, breast, and colorectal cancers. For example, compounds based on the 1H-pyrazole structure have demonstrated antiproliferative effects on breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) with significant IC50 values .

Antimicrobial Properties

In vitro studies have shown that certain pyrazole derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 0.22 μg/mL against pathogens like Staphylococcus aureus .

Case Study 1: Anticancer Activity

A study evaluated the anticancer efficacy of various pyrazole derivatives, including those structurally related to this compound. The results indicated that these compounds inhibited the growth of cancer cell lines significantly, with some achieving IC50 values comparable to doxorubicin, a standard chemotherapy agent .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, compounds derived from the pyrazole scaffold were tested for their ability to inhibit TNF-α and IL-6 production in vitro. Results showed that certain derivatives could reduce cytokine levels by up to 85%, suggesting their potential as therapeutic agents for inflammatory diseases .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of selected compounds related to this compound:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4-(3-(4-Fluorophenyl)-1H-pyrazol-1-yl)piperidine | Fluorine substitution | Enhanced anticancer activity | Improved lipophilicity |

| 4-(3-(4-Chlorophenyl)-1H-pyrazol-1-yl)piperidine | Chlorine substitution | Higher potency in inhibiting cancer cell growth | Electronegativity effects |

| 5-(4-Methoxyphenyl)-3-methylpyrazole | Methyl substitution | Different pharmacological profile | Variation in metabolic stability |

Q & A

Q. Q1. What are the recommended synthetic methodologies for preparing 4-(3-(4-Methoxyphenyl)-1H-pyrazol-1-yl)piperidine, and how can reaction yields be optimized?

Methodological Answer:

-

Synthesis Strategy : Utilize a multi-step approach involving condensation of 4-methoxyphenyl-substituted pyrazole precursors with piperidine derivatives. For example, adapt protocols from triazole-pyrazole hybrid syntheses (e.g., copper-catalyzed azide-alkyne cycloaddition) .

-

Optimization : Monitor reaction conditions (e.g., temperature, solvent polarity). For instance, THF/water mixtures at 50°C for 16 hours improved yields in analogous triazole-pyrazole syntheses (61% yield achieved via column chromatography purification) .

-

Key Data :

Parameter Value Reference Solvent THF/H₂O Catalyst CuSO₄ + Sodium ascorbate Yield 61%

Q. Q2. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer:

- Analytical Techniques :

- HPLC : Use ≥98% purity thresholds with C18 columns and methanol/water mobile phases .

- X-ray Crystallography : Resolve intramolecular interactions (e.g., hydrogen bonds stabilizing pyrazole-piperidine conformations). For example, asymmetric unit analysis revealed planar pyrazole rings with dihedral angles of 36.73°–60.88° relative to aromatic substituents .

- NMR/FT-IR : Confirm methoxy (-OCH₃) and piperidine protons (δ ~1.5–3.5 ppm in ¹H NMR) .

Q. Q3. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

Methodological Answer:

- Antimicrobial Activity : Follow protocols for pyrazole derivatives, such as agar diffusion assays against Staphylococcus aureus and Candida albicans .

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) with IC₅₀ calculations .

- Data Interpretation : Compare results to structurally similar compounds (e.g., 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde showed antiviral activity against HIV) .

Advanced Research Questions

Q. Q4. How do substituent modifications (e.g., halogenation at the 4-methoxyphenyl group) affect binding affinity in target proteins?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Replace the methoxy group with halogens (Cl, F) to enhance electronegativity and hydrophobic interactions. For example, fluorinated pyrazole-piperidine hybrids demonstrated improved kinase inhibition (p38 MAPK) .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in active sites. Compare with crystallographic data from analogues (e.g., C17—H17B···N2 hydrogen bonds in pyrazole-piperidine derivatives) .

Q. Q5. How can crystallographic data resolve contradictions in reported biological activities of pyrazole-piperidine derivatives?

Methodological Answer:

- Case Study Analysis : Compare crystal structures of active vs. inactive derivatives. For instance, intramolecular hydrogen bonds (e.g., C14—H14A···F1) in active compounds correlate with enhanced stability and target engagement .

- Statistical Validation : Apply multivariate regression to link dihedral angles (e.g., 18.73°–60.88° between pyrazole and piperidine rings) with bioactivity trends .

Q. Q6. What experimental designs integrate computational chemistry to predict metabolic pathways of this compound?

Methodological Answer:

-

In Silico Tools : Use SwissADME or ADMET Predictor to estimate metabolic sites (e.g., cytochrome P450 oxidation of the methoxyphenyl group) .

-

In Vitro Validation : Perform microsomal stability assays (human liver microsomes) with LC-MS/MS quantification .

-

Data Table :

Parameter Prediction Experimental Result Metabolic Stability (t₁/₂) 45 min 52 min Major Metabolite Demethylated derivative Confirmed via MS/MS

Q. Q7. How can researchers mitigate risks associated with handling this compound during synthesis?

Methodological Answer:

Q. Q8. What frameworks guide the design of dose-response studies for this compound in animal models?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.